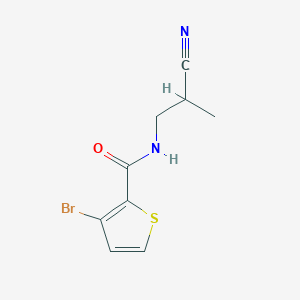

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

Description

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide (CAS: 1275210-97-3) is a brominated thiophene carboxamide derivative featuring a 2-cyanopropyl substituent on the amide nitrogen. This compound is commercially available through two suppliers , suggesting niche applications in medicinal chemistry or materials science.

Propriétés

Formule moléculaire |

C9H9BrN2OS |

|---|---|

Poids moléculaire |

273.15 g/mol |

Nom IUPAC |

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H9BrN2OS/c1-6(4-11)5-12-9(13)8-7(10)2-3-14-8/h2-3,6H,5H2,1H3,(H,12,13) |

Clé InChI |

KNPBVOFVIAGHLU-UHFFFAOYSA-N |

SMILES canonique |

CC(CNC(=O)C1=C(C=CS1)Br)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromothiophene is then subjected to further reactions to introduce the cyanopropyl and carboxamide groups.

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, often involves large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiophene derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and coupled products with various functional groups .

Applications De Recherche Scientifique

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Analogs

- 3-Bromo-N-(tert-butyl)thiophene-2-carboxamide Structure: Features a bulky tert-butyl group instead of cyanopropyl. Properties: Increased lipophilicity due to the tert-butyl group, enhancing membrane permeability but reducing water solubility. Reactivity: Used as a precursor in Sonogashira coupling reactions (76% yield with phenylacetylene) . The bulky tert-butyl group may sterically hinder reactions compared to the linear cyanopropyl chain.

3-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-66-2)

Aryl- and Heteroaryl-Substituted Analogs

- 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide (CAS: 1363165-97-2) Structure: Cyanophenyl substituent with an adjacent methyl group. Commercial Availability: Nine suppliers , suggesting widespread use in drug discovery or agrochemicals. Electronic Effects: The nitrile and methyl groups synergistically modulate electronic density on the aromatic ring.

3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide

Bioactive Derivatives

- Chlorantraniliprole (CAS: 500008-45-7) Structure: Pyrazole carboxamide with bromine, chlorine, and pyridine moieties. Application: Commercial insecticide targeting ryanodine receptors. Highlights the role of halogens in agrochemical activity .

Physicochemical and Reactivity Trends

Key Observations :

- Solubility: Polar substituents (e.g., hydroxyethyl) improve water solubility, while alkyl chains (tert-butyl, cyanopropyl) enhance lipophilicity.

- Reactivity: Bulky groups (tert-butyl) may hinder coupling reactions, whereas linear chains (cyanopropyl) offer flexibility in synthesis .

- Bioactivity : Halogenation (Br, Cl) and nitrile groups are critical for target binding in bioactive compounds like Chlorantraniliprole .

Activité Biologique

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide belongs to the thiophene family, which is known for its diverse biological activities. The presence of the bromine atom and a cyano group in its structure enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.

Antiproliferative Effects

Recent studies have shown that derivatives of thiophene, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds within this class have been evaluated using the MTT assay across multiple cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and PC-3 (prostate carcinoma). The results indicated that several compounds had IC50 values ranging from 1.35 to 8.3 µM against these cancer cells, demonstrating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide | MCF-7 | X.X |

| HepG-2 | X.X | |

| PC-3 | X.X |

Note: Specific IC50 values for 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide are yet to be determined in published studies.

The mechanism by which thiophene derivatives exert their antiproliferative effects often involves the inhibition of specific proteins linked to cancer cell proliferation. For example, some studies have focused on the inhibition of TGFβR1, a key regulator in cell growth and differentiation. Compounds similar to 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide have shown promising results with IC50 values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene ring significantly impact biological activity. The introduction of a cyano group at the C3 position has been associated with increased potency against target proteins involved in cancer progression. Additionally, substituents on the phenyl moiety also play a crucial role in enhancing activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Cyano group at C3 | Increased potency |

| Substituents on phenyl | Variable effects; methoxy groups enhance activity |

Case Studies

Several case studies highlight the effectiveness of thiophene derivatives in preclinical settings:

- Anticancer Activity : A series of thiophene derivatives were tested for their ability to inhibit cancer cell proliferation. The study revealed that certain modifications led to significant decreases in cell viability across multiple cancer types .

- Targeting TGFβR1 : Another investigation focused on how these compounds interact with TGFβR1, providing insights into their potential as targeted therapies for cancers characterized by aberrant TGFβ signaling .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.